

An In-depth Technical Guide to 5-Methylindan: Chemical Properties and Structure

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Compound of Interest

Compound Name: 5-Methylindan

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Introduction

5-Methylindan, also known by its IUPAC name 5-methyl-2,3-dihydro-1H-indene, is an aromatic hydrocarbon compound. It consists of a benzene ring fused to a cyclopentane ring, with a methyl group attached to the benzene ring. Structurally, it is a derivative of indan. This document provides a comprehensive overview of its chemical and physical properties, structural details, and representative experimental protocols for its synthesis and analysis, designed for a technical audience. Its applications are primarily in the realm of flavorings, where it is used in products like soy sauce.[1][2]

Chemical Structure

The structure of **5-Methylindan** is characterized by a bicyclic system where a five-membered aliphatic ring is fused to a benzene ring. A methyl group is substituted at the 5th position of the indan core.

Key Identifiers:

- IUPAC Name: 5-methyl-2,3-dihydro-1H-indene[3][4]
- CAS Number: 874-35-1[1][2][3][4][5][6]
- Synonyms: **5-Methylindane**, Indan, 5-methyl-, 2,3-dihydro-5-methyl-1H-indene[2][3][4][5]

- Molecular Formula: C₁₀H₁₂[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[6\]](#)
- InChIKey: RFXBCGVZEJEYGG-UHFFFAOYSA-N[\[3\]](#)[\[4\]](#)[\[5\]](#)

Figure 1: 2D Chemical Structure of **5-Methylindan**.

Physicochemical Properties

The quantitative physicochemical properties of **5-Methylindan** are summarized below. It is important to note the significant discrepancies in reported melting and boiling points across different sources, which may be attributable to different experimental conditions or sample purity.

Property	Value	Source(s)
Molecular Weight	132.20 g/mol	[1] [3]
132.203 g/mol	[4]	
132.205 g/mol	[6]	
Melting Point	57-59 °C	[1] [2]
-93 °C	[7]	
Boiling Point	204.15 °C (rough estimate)	[1] [2]
110.6 °C	[7]	
Density	0.9440 g/cm ³	[1] [2]
Refractive Index	1.5336	[1] [2]

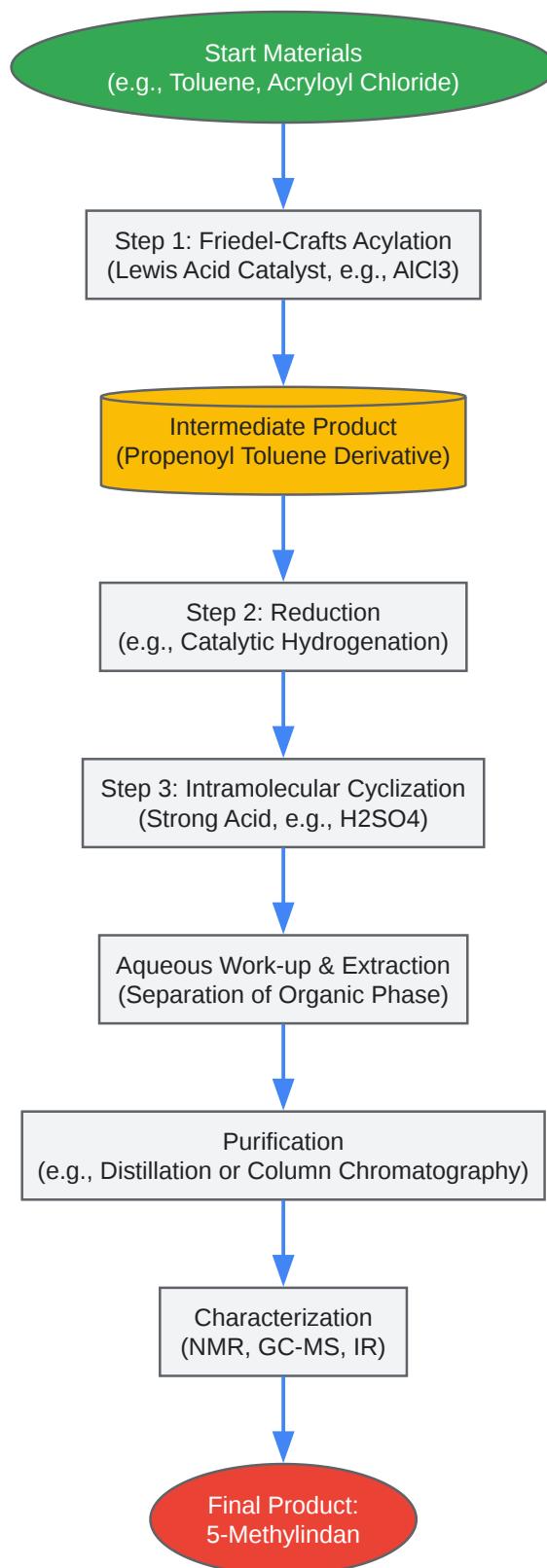
Experimental Protocols

This section details representative experimental methodologies for the synthesis and analysis of **5-Methylindan**.

Synthesis of 5-Methylindan

A method for the synthesis of **5-Methylindan** has been reported in The Journal of Organic Chemistry (1988, 53, p. 4531).[\[1\]](#)[\[2\]](#)[\[6\]](#) While the specific protocol from this publication is not

detailed here, a general and representative procedure for the synthesis of substituted indanes often involves a Friedel-Crafts reaction followed by reduction and cyclization. The following is a generalized workflow.



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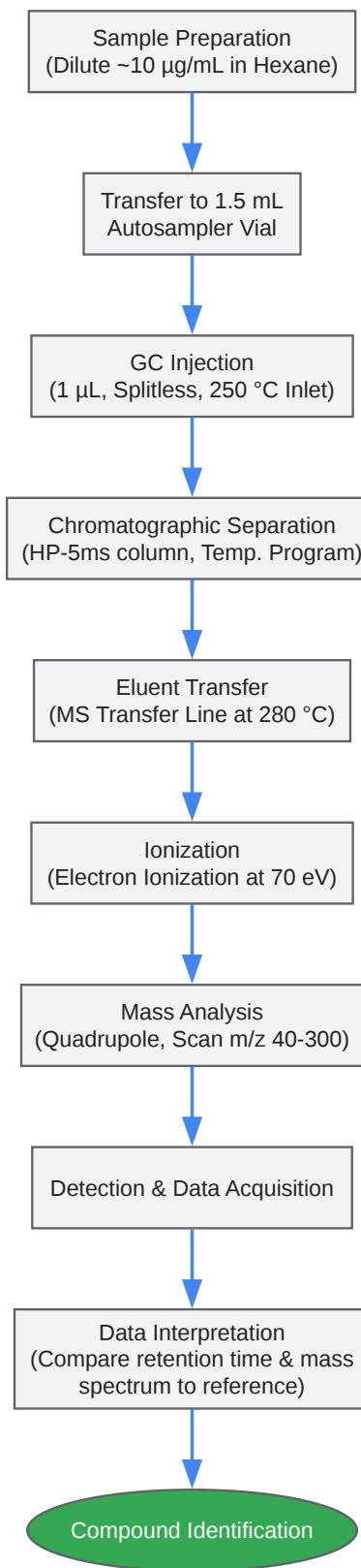
Figure 2: Generalized workflow for the synthesis of **5-Methylindan**.

Methodology:

- Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).
- Friedel-Crafts Acylation: Toluene and a Lewis acid catalyst (e.g., aluminum chloride) are cooled in an appropriate solvent. Acryloyl chloride is added dropwise from the funnel, maintaining a low temperature. The reaction is then allowed to warm to room temperature and stirred until completion.
- Reduction: The intermediate from the acylation step is subjected to reduction, for example, via catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under hydrogen pressure, to reduce the double bond.
- Cyclization: The reduced intermediate is treated with a strong acid, such as sulfuric acid or polyphosphoric acid, and heated to induce intramolecular cyclization to form the indan ring system.
- Work-up and Purification: The reaction mixture is quenched with ice water and extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.
- Analysis: The final product's identity and purity are confirmed using spectroscopic methods as described below.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds like **5-Methylindan**.

[Click to download full resolution via product page](#)**Figure 3:** Experimental workflow for GC-MS analysis of **5-Methylindan**.

Methodology:

- **Sample Preparation:** Prepare a stock solution of the sample at approximately 1 mg/mL in a volatile organic solvent such as hexane or dichloromethane. Create a working solution by diluting the stock solution to a final concentration of about 10 µg/mL.[\[4\]](#) Transfer a minimum of 50 µL to a 1.5 mL glass autosampler vial.[\[4\]](#)
- **Instrumentation:** Use a gas chromatograph equipped with a mass spectrometer. An HP-5-ms (or equivalent 5% phenyl polymethylsiloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for this analysis.[\[5\]](#)
- **GC Conditions:**
 - Carrier Gas: Helium at a constant flow of 1.2 mL/min.[\[5\]](#)
 - Inlet Temperature: 250 °C.[\[2\]](#)[\[7\]](#)
 - Injection Volume: 1 µL with a splitless time of 0.5 min.[\[5\]](#)
 - Oven Temperature Program: Start at an initial temperature of 50 °C, hold for 1 minute. Ramp the temperature at a rate of 10 °C/min up to 300 °C and hold for 2 minutes.[\[5\]](#)
- **MS Conditions:**
 - MS Transfer Line Temperature: 280 °C.[\[7\]](#)
 - Ion Source Temperature: 230 °C.[\[5\]](#)[\[7\]](#)
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[\[5\]](#)[\[7\]](#)
 - Scan Range: Scan from m/z 40 to 300.[\[5\]](#)
- **Data Analysis:** The resulting chromatogram will show a peak at a specific retention time corresponding to **5-Methylindan**. The mass spectrum of this peak can be compared to a reference spectrum (e.g., from the NIST library) to confirm the compound's identity. Key fragments would be expected at m/z 132 (molecular ion) and 117 (loss of a methyl group).

Analytical Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of **5-Methylindan**.

Methodology:

- **Sample Preparation:** For a ^1H NMR spectrum, dissolve 5-10 mg of the purified **5-Methylindan** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a small vial. For ^{13}C NMR, a more concentrated sample of 20-50 mg is recommended. Transfer the solution to a 5 mm NMR tube.
- **Internal Standard:** Add an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- **Instrumentation:** Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
- **Acquisition Parameters (^1H NMR):**
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: Approximately 12-16 ppm.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 8-16 scans.
- **Acquisition Parameters (^{13}C NMR):**
 - Pulse Program: Standard proton-decoupled experiment.
 - Spectral Width: Approximately 220-250 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2 seconds.

- Number of Scans: 1024 or more, depending on concentration.
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals in the ^1H spectrum and reference the chemical shifts to the internal standard. The expected ^1H NMR spectrum would show signals in the aromatic region (around 7.0 ppm), aliphatic protons of the five-membered ring (triplets around 2.8 and a quintet around 2.0 ppm), and a singlet for the methyl group (around 2.3 ppm). The ^{13}C NMR would show distinct signals for the aromatic, aliphatic, and methyl carbons.

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